

Dehydroabietinol: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Dehydroabietinol	
Cat. No.:	B132513	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Dehydroabietinol**, a naturally occurring abietane diterpenoid. This document outlines its chemical properties, synthesis, and significant biological activities, with a focus on its potential therapeutic applications. Detailed experimental protocols and visual representations of its mechanistic pathways are included to support further research and development.

Core Chemical and Physical Data

Dehydroabietinol is a resin acid derivative found primarily in coniferous trees. Its fundamental properties are summarized below.

Property	Value	Citation(s)
CAS Number	3772-55-2	[1][2][3][4]
Molecular Formula	C20H30O	[1]
Molecular Weight	286.45 g/mol	
Alternate Names	Dehydroabeityl Alcohol, Pomiferin A	

Experimental Protocols



Detailed methodologies for the synthesis of **Dehydroabietinol** and its derivatives are crucial for consistent and reproducible research.

Synthesis of Dehydroabietinol from Dehydroabietic Acid

A common method for synthesizing **Dehydroabietinol** involves the reduction of a dehydroabietic acid methyl ester.

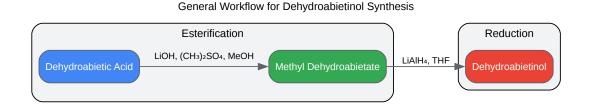
Protocol 1: Esterification of Dehydroabietic Acid

- Dissolve dehydroabietic acid in methanol.
- Add a solution of lithium hydroxide in water and stir the mixture at room temperature.
- Add dimethyl sulfate dropwise to the reaction mixture and continue stirring overnight.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl dehydroabietate.

Protocol 2: Reduction to **Dehydroabietinol**

- Add lithium aluminium hydride (LiAlH₄) to anhydrous tetrahydrofuran (THF) under ice-water cooling.
- Add a solution of dehydroabietic acid (or its methyl ester) in anhydrous THF.
- Stir the mixture at 0°C and then increase the temperature to 65°C for several hours.
- Pour the reaction mixture into dilute sulfuric acid and extract with ethyl acetate.
- Wash the organic layer successively, dry over anhydrous sodium sulfate, and concentrate to obtain **Dehydroabietinol**.





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Synthesis of **Dehydroabietinol**.

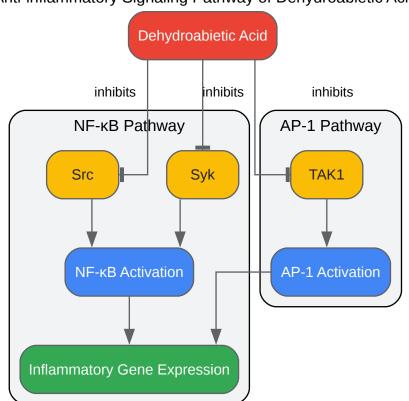
Biological Activity and Mechanisms of Action

Dehydroabietinol and its derivatives have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Dehydroabietic acid (DAA), the parent compound of **Dehydroabietinol**, has been shown to suppress inflammatory responses. The mechanism involves the inhibition of key signaling pathways in macrophages. DAA reduces the production of nitric oxide (NO) and the expression of inflammatory genes. This is achieved by targeting and suppressing the activity of Src and Syk kinases in the NF-kB pathway, and TAK1 in the AP-1 cascade.





Anti-inflammatory Signaling Pathway of Dehydroabietic Acid

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Dehydroabietic Acid's Anti-inflammatory Mechanism.

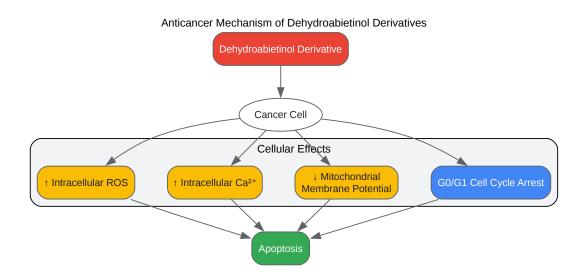
Anti-cancer Activity

Numerous derivatives of **Dehydroabietinol** have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. A series of novel **dehydroabietinol** derivatives incorporating a triazole moiety have shown promising cytotoxicity, with some compounds exhibiting IC₅₀ values in the low micromolar range against gastric, lung, and liver cancer cells.

The proposed mechanism for some of these anti-cancer derivatives involves the induction of apoptosis through the mitochondrial death pathway. This is characterized by:



- Arrest of the cell cycle, often at the G0/G1 phase.
- An increase in intracellular Reactive Oxygen Species (ROS) and Ca²⁺ levels.
- A reduction in the mitochondrial membrane potential.



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Apoptosis Induction by **Dehydroabietinol** Derivatives.

Quantitative Data Summary

The cytotoxic activity of selected **Dehydroabietinol** derivatives has been quantified against several human cancer cell lines.



Compound	Cell Line	IC ₅₀ (μM)	Citation(s)
5g	MGC-803 (Gastric)	4.84	
A549 (Lung)	7.24		_
HepG2 (Liver)	5.82	_	
5i	MGC-803 (Gastric)	-	
A549 (Lung)	-		
HepG2 (Liver)	-		
5j	MGC-803 (Gastric)	6.36	
A549 (Lung)	7.08		
HepG2 (Liver)	6.31	-	
4p	HeLa (Cervical)	25.31	
HepG2 (Liver)	11.70		
MGC-803 (Gastric)	3.18		
T-24 (Bladder)	14.18	_	
4 j	MGC-803 (Gastric)	3.82	
CNE-2 (Nasopharyngeal)	17.76		
SK-OV-3 (Ovarian)	4.66	_	
NCI-H460 (Lung)	8.44	_	

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